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molecular formula C10H7ClN2S B8422851 2-Chloro-4-(pyridin-2-ylthio)pyridine

2-Chloro-4-(pyridin-2-ylthio)pyridine

Cat. No. B8422851
M. Wt: 222.69 g/mol
InChI Key: XQXWWFZTTYEYOL-UHFFFAOYSA-N
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Patent
US08022222B2

Procedure details

Using the method of Example 3, Step A, pyridine-2-thiol (0.526 g, 4.73 mmol), 60% sodium hydride in mineral oil (189 mg, 4.73 mmol), and 2-chloro-4-nitropyridine (0.750 g, 4.73 mmol) were reacted to provide 2-chloro-4-(pyridin-2-ylthio)pyridine (0.93 g, 88% yield) as a clear oil. 1H NMR (CDCl3) δ 8.61 (d, 1H), 8.25 (d, 1H), 7.71 (d, 1H), 7.44 (d, 1H), 7.31 (s, 1H), 7.25 (m, 1H), 7.19 (d, 1H).
Quantity
0.526 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
189 mg
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[SH:7].[H-].[Na+].[Cl:10][C:11]1[CH:16]=[C:15]([N+]([O-])=O)[CH:14]=[CH:13][N:12]=1>>[Cl:10][C:11]1[CH:16]=[C:15]([S:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:14]=[CH:13][N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.526 g
Type
reactant
Smiles
N1=C(C=CC=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
189 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)SC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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